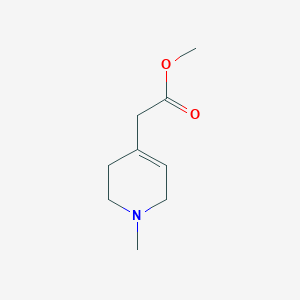

Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate” is an organic compound . It is related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is a tetrahydropyridine and a precursor to the neurotoxin MPP+ . This compound is of interest due to its potential applications in various fields of research .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate” is characterized by a tetrahydropyridine ring with a methyl group and an acetate group attached . The InChI code for this compound is1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h3H,4-7H2,1-2H3 . Physical And Chemical Properties Analysis

“Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate” is a liquid at room temperature . It has a molecular weight of 169.22 .Safety and Hazards

“Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

The primary target of Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate is the dopaminergic neurons in the brain . These neurons are responsible for the production of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior.

Mode of Action

Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate interacts with its targets by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . In dopaminergic neurons, it blocks the mitochondrial complex I , leading to mitochondrial dysfunction .

Biochemical Pathways

The compound affects the dopaminergic pathways in the brain. By blocking the mitochondrial complex I, it disrupts the normal functioning of these neurons, leading to a decrease in the production of dopamine . This disruption can have downstream effects on motor control and reward-driven behavior.

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier, which allows it to reach its primary targets in the brain .

Result of Action

The result of the action of Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate is dopaminergic neuronal damage in the striatum and substantia nigra . This damage can lead to symptoms similar to those seen in Parkinson’s disease, including motor control issues and changes in reward-driven behavior .

Propiedades

IUPAC Name |

methyl 2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h3H,4-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAUPVCVAVVJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975108.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2975109.png)

![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)

![(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2975123.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)